molecular formula C16H20N4O3S B3129109 Ethyl 5-(2,6-dimethylmorpholino)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate CAS No. 339014-19-6

Ethyl 5-(2,6-dimethylmorpholino)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate

Cat. No.: B3129109
CAS No.: 339014-19-6
M. Wt: 348.4 g/mol
InChI Key: DJYUMBJJUGTGTE-UHFFFAOYSA-N
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Description

Ethyl 5-(2,6-dimethylmorpholino)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate is a complex organic compound that belongs to the class of triazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2,6-dimethylmorpholino)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the preparation of starting materials, the execution of the cyclization reaction, and the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2,6-dimethylmorpholino)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Ethyl 5-(2,6-dimethylmorpholino)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-(2,6-dimethylmorpholino)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(2,6-dimethylmorpholino)-3-(2-furyl)-1,2,4-triazine-6-carboxylate
  • Ethyl 5-(2,6-dimethylmorpholino)-3-(2-pyridyl)-1,2,4-triazine-6-carboxylate

Uniqueness

Ethyl 5-(2,6-dimethylmorpholino)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 5-(2,6-dimethylmorpholin-4-yl)-3-thiophen-2-yl-1,2,4-triazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-4-22-16(21)13-15(20-8-10(2)23-11(3)9-20)17-14(19-18-13)12-6-5-7-24-12/h5-7,10-11H,4,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYUMBJJUGTGTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=N1)C2=CC=CS2)N3CC(OC(C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-(2,6-dimethylmorpholino)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate
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Ethyl 5-(2,6-dimethylmorpholino)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate
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Ethyl 5-(2,6-dimethylmorpholino)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate
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Ethyl 5-(2,6-dimethylmorpholino)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate
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Ethyl 5-(2,6-dimethylmorpholino)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate
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Ethyl 5-(2,6-dimethylmorpholino)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate

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